molecular formula C7H7BF3NO3 B599951 [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid CAS No. 196083-20-2

[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid

Cat. No. B599951
M. Wt: 220.942
InChI Key: OGBJEQPXZICXNY-UHFFFAOYSA-N
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Description

“[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid” is a unique chemical compound with the empirical formula C7H7BF3NO3 and a molecular weight of 220.94 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

One of the primary applications of pyridylboronic acids, including derivatives similar to [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid, is in Suzuki cross-coupling reactions. These reactions are a cornerstone in organic chemistry for forming carbon-carbon bonds. For instance, the synthesis of various (dimethoxy- and dihalopyridyl)boronic acids has been reported, which further react with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions to yield highly functionalized heteroarylpyridine derivatives (Smith et al., 2008). This showcases the utility of such boronic acids in constructing complex organic molecules, potentially including pharmaceuticals and materials.

Antibacterial Compound Synthesis

Research has also been conducted on the design and synthesis of new antibacterial agents using [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid derivatives. For example, a study reported the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These compounds were synthesized through reactions involving [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid derivatives and evaluated for their antibacterial activity, demonstrating the potential of these derivatives in the development of new antibacterial drugs (Reddy & Prasad, 2021).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBJEQPXZICXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699602
Record name [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid

CAS RN

196083-20-2
Record name [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 196083-20-2
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